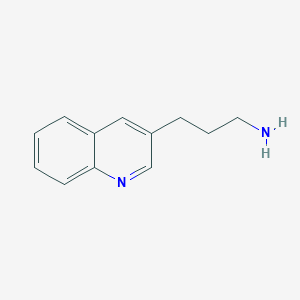

3-(Quinolin-3-YL)propan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

89140-06-7 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-quinolin-3-ylpropan-1-amine |

InChI |

InChI=1S/C12H14N2/c13-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-2,5-6,8-9H,3-4,7,13H2 |

InChI Key |

WTUHYMQJACKJHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Quinolin 3 Yl Propan 1 Amine and Its Precursors

Strategies for Quinoline (B57606) Ring System Construction at the C-3 Position

The synthesis of quinolines substituted at the C-3 position is a key challenge in organic chemistry, addressed by several strategic approaches. These methods provide the foundational structures necessary for the eventual synthesis of compounds like 3-(quinolin-3-yl)propan-1-amine.

Modified Friedländer Quinoline Synthesis

The Friedländer synthesis is a classical and straightforward method for producing quinoline derivatives, traditionally involving the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. wikipedia.orgijcce.ac.ir The reaction is typically catalyzed by acids or bases. wikipedia.org

A significant modification to overcome the limited availability of substituted 2-aminobenzaldehydes involves the in situ reduction of the more common 2-nitrobenzaldehydes. mdpi.com This domino nitro reduction-Friedländer heterocyclization allows for the one-pot synthesis of substituted quinolines in high yields by reacting 2-nitrobenzaldehydes with active methylene compounds in the presence of a reducing agent like iron in acetic acid (Fe/AcOH). mdpi.com This approach broadens the scope of the Friedländer synthesis, making a wider array of substituted quinolines accessible. mdpi.com

| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | Methyl 2-methylquinoline-3-carboxylate | 93 |

| 2-Nitrobenzaldehyde | Ethyl benzoylacetate | Ethyl 2-phenylquinoline-3-carboxylate | 95 |

| 2-Nitrobenzaldehyde | Pivaloylacetonitrile | 2-(tert-Butyl)quinoline-3-carbonitrile | 91 |

| 5-Chloro-2-nitrobenzaldehyde | Methyl acetoacetate | Methyl 6-chloro-2-methylquinoline-3-carboxylate | 94 |

| 5-Methyl-2-nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2,6-dimethylquinoline-3-carboxylate | 92 |

Table 1: Examples of 3-Substituted Quinolines via Modified Friedländer Synthesis. Data sourced from mdpi.com.

Electrophilic Cyclization Approaches for 3-Substituted Quinolines

A highly effective strategy for creating 3-substituted quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. acs.orgnih.govnih.gov This method proceeds under mild conditions via a 6-endo-dig cyclization pathway. nih.gov The choice of electrophile is crucial as it determines the substituent that is introduced at the C-3 position. documentsdelivered.com

Commonly used electrophiles include iodine (I₂), iodine monochloride (ICl), bromine (Br₂), and phenylselenyl bromide (PhSeBr), which lead to the formation of 3-iodo, 3-bromo, and 3-phenylseleno quinolines, respectively. nih.govresearchgate.net The reactions are generally fast and produce good to excellent yields, tolerating a variety of functional groups on both the aniline (B41778) and alkyne components. acs.orgnih.gov For instance, reacting N-(3-phenyl-2-propynyl)aniline with iodine in the presence of sodium bicarbonate yields 3-iodo-4-phenylquinoline (B15522585) efficiently. acs.org

| N-(2-Alkynyl)aniline | Electrophile | Product | Yield (%) |

| N-(3-Phenyl-2-propynyl)aniline | I₂ | 3-Iodo-4-phenylquinoline | 89 |

| N-(3-Phenyl-2-propynyl)aniline | Br₂ | 3-Bromo-4-phenylquinoline | 82 |

| N-(3-Phenyl-2-propynyl)aniline | PhSeBr | 4-Phenyl-3-(phenylseleno)quinoline | 85 |

| N-(3-p-Tolyl-2-propynyl)aniline | ICl | 3-Iodo-4-(p-tolyl)quinoline | 88 |

| N-(3-Cyclohexyl-2-propynyl)aniline | I₂ | 4-Cyclohexyl-3-iodoquinoline | 72 |

Table 2: Synthesis of 3-Substituted Quinolines via Electrophilic Cyclization. Data sourced from acs.orgnih.gov.

Ruthenium-Catalyzed Annulation and Aza-Michael Additions for 3-Substituted Quinolines

Ruthenium catalysts have enabled several powerful methods for the synthesis of 3-substituted quinolines. One such approach is the ruthenium-catalyzed aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils. rsc.orgrsc.org This transformation provides an alternative route that avoids the use of traditional aniline substrates and efficiently produces 3-arylformyl substituted quinoline derivatives in good yields. rsc.org

Another versatile ruthenium-catalyzed method is the cyclocondensation of anilines with 1,3-diols. nih.gov This process is atom-economical, producing only water and dihydrogen as byproducts. The regioselectivity is controlled by the substitution pattern of the diol; 2-alkyl substituted 1,3-diols specifically yield 3-alkylquinolines. nih.gov The proposed mechanism involves the initial dehydrogenation of the diol to a 3-hydroxyaldehyde, which then eliminates water to form an α,β-unsaturated aldehyde that reacts with the aniline. nih.gov Furthermore, the oxidative cyclization of 2-aminobenzyl alcohol with various aldehydes, catalyzed by ruthenium complexes, also provides a direct route to 3-substituted quinolines. knu.ac.kr

| Aniline/Amine Source | Coupling Partner | Catalyst System | Product Type |

| Enaminones | Anthranils | [(p-cymene)RuCl₂]₂ / HOAc | 3-Arylformyl Quinolines |

| Anilines | 2-Substituted-1,3-diols | RuCl₃·xH₂O / PBu₃ / MgBr₂·OEt₂ | 3-Alkylquinolines |

| 2-Aminobenzyl alcohol | Aldehydes | RuCl₂(PPh₃)₃ / Cs₂CO₃ | 3-Substituted Quinolines |

| Anilines | Aldehydes / Allylamines | (PCy₃)₂(CO)RuHCl | 2,3-Disubstituted Quinolines |

Table 3: Overview of Ruthenium-Catalyzed Syntheses of 3-Substituted Quinolines. Data sourced from rsc.orgrsc.orgnih.govknu.ac.krnih.gov.

Oxidative Cyclization and Annulation Methodologies

Oxidative cyclization represents a growing class of reactions for quinoline synthesis. A transition-metal-free approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.org Promoted by TsOH and using K₂S₂O₈ as an oxidant, this method tolerates a broad range of functional groups and proceeds through C(sp³)-O bond cleavage followed by C=N and C=C bond formation during the cyclization process. frontiersin.org

Metal-catalyzed oxidative annulations have also been developed. For example, an iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes has been reported. acs.org In this process, the alcohol or methyl arene is first oxidized to an aldehyde, which then undergoes condensation with the amino styrene, followed by radical cyclization and oxidative aromatization to yield polysubstituted quinolines. acs.org These methods provide access to complex quinoline structures from readily available starting materials. mdpi.com

Multi-Component Reaction Protocols for Quinoline Derivatives

Multi-component reactions (MCRs) are highly efficient strategies for building complex molecular scaffolds like quinolines in a single step from three or more starting materials. rsc.org A notable example is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.orgacs.org This method is particularly attractive as it proceeds without any catalyst or additive, making it both economical and environmentally friendly. The reaction is believed to occur via the formation of N-arylnitrilium salts, which then undergo cycloaddition with the alkyne to directly form the quinoline ring without a separate oxidation step. organic-chemistry.org

Other MCRs employ Lewis acid catalysis. For instance, the reaction of an aldehyde, an amine, and an alkyne can be mediated by catalysts like Ytterbium(III) triflate (Yb(OTf)₃) or Iron(III) chloride (FeCl₃) to produce polysubstituted quinolines. scielo.br These reactions proceed through the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation to form the quinoline ring. scielo.br

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Aryl Diazonium Salt | Nitrile | Alkyne | None, MeCN, 60°C | Multiply Substituted Quinolines |

| Aldehyde | Amine | Alkyne | Yb(OTf)₃ or FeCl₃ | 2,4,6-Trisubstituted Quinolines |

| Quinoline N-Oxide | Aryldiazonium Salt | Acetonitrile (B52724) | None, Microwave | 2-Anilinoquinolines/3-Hydroxyquinolines |

| Aniline | Aldehyde | Amine | Ruthenium-H complex | 2,3-Disubstituted Quinolines |

Table 4: Examples of Multi-Component Reactions for Quinoline Synthesis. Data sourced from nih.govorganic-chemistry.orgacs.orgscielo.brnih.gov.

Regioselective Synthesis Strategies

Achieving regioselectivity, particularly for substitution at the C-3 position, is a paramount goal in quinoline synthesis. Many of the aforementioned methods offer excellent regiocontrol. researchgate.net

Electrophilic Cyclization: The cyclization of N-(2-alkynyl)anilines provides a halogen or selenium substituent specifically at the C-3 position, which can serve as a handle for further functionalization. nih.govresearchgate.net

Ruthenium-Catalyzed Reactions: The reaction between anilines and 2-substituted-1,3-diols is highly regioselective, affording 3-alkylquinolines exclusively. nih.gov

Multi-Component Reactions: The Lewis acid-catalyzed three-component reaction of an aldehyde, an amine, and a terminal alkyne typically yields 2,4-disubstituted quinolines. However, careful selection of starting materials and conditions can influence the substitution pattern. scielo.br Strategies involving palladium catalysis have also been developed for the regioselective synthesis of C-3 functionalized quinolines through [4+2] cycloaddition of 2-aminobenzyl alcohols with terminal alkynes. mdpi.com

These regioselective strategies are crucial for creating specific quinoline isomers that are essential precursors for complex target molecules. tandfonline.commdpi.com

Introduction of the Propan-1-amine Side Chain

The construction of the propan-1-amine side chain onto the quinoline scaffold can be approached through several synthetic strategies. These methods primarily involve either the direct attachment of a three-carbon chain containing a masked or precursor amine functionality, or a stepwise construction of the chain followed by functional group manipulations.

Aminopropylation Strategies

Direct aminopropylation strategies are not commonly reported for this specific molecule. However, analogous synthetic approaches suggest that the propanamine side chain can be introduced by reacting a suitable quinoline precursor with a three-carbon synthon. A plausible route involves the nucleophilic substitution of a haloquinoline, such as 3-bromoquinoline (B21735), with a protected aminopropyl Grignard reagent or a similar organometallic species.

Alternatively, a precursor to the amine, such as a nitrile group, can be introduced. For instance, the synthesis of related structures like 3-(2,3-dioxoindolin-1-yl)propanenitrile has been achieved by reacting isatin (B1672199) with 3-bromopropanenitrile in the presence of a base. This suggests a pathway where a nucleophilic quinoline derivative could be alkylated with a 3-halopropanenitrile. The subsequent reduction of the nitrile group would then yield the desired propan-1-amine.

Another approach involves building the carbon chain first, for example, through a Heck reaction. The palladium-catalyzed reaction of 3-bromoquinoline with allyl alcohol can produce 3-(quinolin-3-yl)propanal. researchgate.netrug.nl This aldehyde serves as a key intermediate for subsequent conversion to the amine.

Reductive Amination and Functional Group Interconversions

Reductive amination stands as a cornerstone in the synthesis of amines and is highly applicable for the preparation of 3-(quinolin-3-yl)propan-1-amine from its corresponding carbonyl precursor. nih.gov Starting from 3-(quinolin-3-yl)propanal, which can be synthesized via the Heck reaction, direct reductive amination with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation provides a direct route to the target primary amine.

Functional group interconversion offers another versatile strategy. A key precursor, 3-(quinolin-3-yl)propanenitrile, can be synthesized through various methods, including the reaction of a 3-haloquinoline with cyanide or through a multi-step sequence starting from a different functional group on the quinoline ring. Once obtained, the nitrile group can be efficiently reduced to the primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon. The reduction of a nitrile on a quinoline core has been documented as an effective method to produce the corresponding amine.

The following table summarizes a potential synthetic sequence involving functional group interconversion:

| Step | Starting Material | Reagent(s) | Product | Yield (%) |

| 1 | 3-Bromoquinoline | Allyl alcohol, Pd(OAc)₂, PPh₃, Base | 3-(Quinolin-3-yl)propanal | Varies |

| 2 | 3-(Quinolin-3-yl)propanal | NH₃, H₂, Catalyst (e.g., Co-based) | 3-(Quinolin-3-YL)propan-1-amine | 72-96% (for analogous systems) nih.gov |

Yields are based on reported values for analogous reactions and may vary for this specific substrate.

Stereoselective Introduction of Chiral Centers on the Propan-1-amine Moiety

The creation of a chiral center on the propan-1-amine side chain, specifically at the C1 or C2 position, to produce enantiomerically pure or enriched 3-(quinolin-3-yl)propan-1-amine derivatives requires advanced asymmetric synthetic methods. While specific examples for this exact molecule are not prevalent in the literature, general strategies for asymmetric amine synthesis can be applied.

One such strategy is the asymmetric hydrogenation of a suitable prochiral precursor. For example, if a ketone is present on the side chain, such as 1-(quinolin-3-yl)propan-2-one, its asymmetric hydrogenation using a chiral catalyst, like a Ru-BINAP system, could yield a chiral amino alcohol after further steps. Chiral cationic Ruthenium complexes have proven effective in the asymmetric hydrogenation of various quinoline derivatives, achieving high enantioselectivity. acs.org

Enzymatic reactions offer another powerful tool for stereoselective synthesis. Enzymes such as transaminases can convert a ketone precursor into a chiral amine with high enantiomeric excess. This biocatalytic approach is increasingly used in pharmaceutical synthesis due to its high selectivity and mild reaction conditions.

Modern catalytic methods, such as the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, provide a route to chiral β-amino acid derivatives, which could be adapted for the synthesis of chiral precursors to the target amine. Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the synthesis of chiral β-amino alcohols, which are valuable synthetic intermediates.

Synthetic Efficiency and Green Chemistry Considerations

In the context of synthesizing 3-(quinolin-3-yl)propan-1-amine, green chemistry principles can be applied at various stages. For instance, in the Heck reaction used to form the propanal precursor, the use of greener solvents is a significant improvement. Research has shown that palladium-catalyzed cross-coupling reactions can be performed in more sustainable solvents like N-hydroxyethylpyrrolidone (HEP) mixed with water, which can also facilitate catalyst recycling. nih.gov

The development of mechanochemistry , such as performing reactions under high-speed ball-milling conditions, can significantly reduce or eliminate the need for bulk solvents. A mechanochemically-activated Heck coupling has been developed for the synthesis of related vinyl-substituted heterocycles, offering a solvent-free and efficient alternative. beilstein-journals.org

Catalyst efficiency is another critical factor. The use of highly active palladium catalysts, including palladacycles or systems with bulky phosphine (B1218219) ligands, allows for lower catalyst loadings, reducing costs and palladium waste. rsc.org Furthermore, protocols that enable the recycling and reuse of the palladium catalyst are crucial for industrial-scale production. nih.gov

For the reduction and reductive amination steps, moving from stoichiometric metal hydride reagents like LiAlH₄ to catalytic hydrogenation is a significant green improvement. Catalytic methods use a small amount of a metal catalyst (which can often be recovered and reused) and hydrogen gas, producing minimal waste. The use of catalysts based on earth-abundant metals instead of precious metals like palladium or platinum is also a growing area of research.

The following table outlines some green chemistry considerations for the key synthetic steps:

| Reaction Step | Conventional Method | Greener Alternative | Green Chemistry Principle(s) |

| C-C Coupling (e.g., Heck) | Pd catalyst in toxic solvents (e.g., DMF, NMP). | Pd catalyst in green solvents (e.g., water, HEP); Ball-milling (solvent-free). digitellinc.combeilstein-journals.org | Safer solvents, Waste prevention. |

| Nitrile Reduction | Stoichiometric LiAlH₄. | Catalytic hydrogenation (e.g., Raney Ni, Pd/C). | Atom economy, Catalysis. |

| Reductive Amination | Borohydride reagents. | Catalytic reductive amination with H₂. | Catalysis, Waste prevention. |

By integrating these more sustainable practices, the synthesis of 3-(quinolin-3-yl)propan-1-amine and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Derivatization and Analogue Synthesis of the 3 Quinolin 3 Yl Propan 1 Amine Scaffold

Modifications of the Quinoline (B57606) Nucleus

The quinoline ring system provides multiple sites for substitution and structural alteration, enabling a wide range of derivatives to be synthesized.

Substitutions at Core Positions (e.g., C-2, C-4, C-5, C-6, C-7, C-8)

The reactivity of the quinoline ring allows for the introduction of various substituents at several key positions. Nucleophilic substitution reactions are known to occur preferentially at the C-2 and C-4 positions. quora.com For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent reactions with nucleophiles demonstrate the feasibility of substitutions at the C-4 position. mdpi.com Similarly, various substituted quinolines can be prepared through methods like the ruthenium-catalyzed annulation of enaminones with anthranils, leading to 3-substituted quinolines. mdpi.com

Research has also explored substitutions at other positions. For example, a series of 4,6,7-substituted quinolines have been designed and evaluated. nih.gov Furthermore, the synthesis of 7-amino- and 7-acetamidoquinoline-5,8-diones highlights modifications at the C-7 position. nih.gov The synthesis of polysubstituted quinolin-3-amines has been achieved through the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents, showcasing a method to introduce diverse functionalities. nih.gov

Table 1: Examples of Substituted Quinoline Derivatives

| Compound Name | Position of Substitution | Type of Substituent |

| 4-Chloro-8-methylquinolin-2(1H)-one mdpi.com | C-4, C-8 | Chloro, Methyl |

| 7-Amino-2-(2-pyridinyl)quinoline-5,8-dione nih.gov | C-2, C-7 | Pyridinyl, Amino |

| 4,6,7-substituted quinolines nih.gov | C-4, C-6, C-7 | Various |

| (4-(Dimethylamino)phenyl)(quinolin-3-yl)methanone mdpi.com | C-3 | 4-(Dimethylamino)benzoyl |

Heteroatom Inclusion and Ring Fusions within the Quinoline System (e.g., Pyrroloquinolines)

The core quinoline structure can be further modified by incorporating additional heteroatoms or by fusing other ring systems. One such example is the synthesis of pyrazolo[3,4-c]quinolines through a molecular sieve-mediated [2+2+1] cyclization reaction. mdpi.com Another approach involves the synthesis of imidazo[4,5-c]quinoline derivatives, which have shown promise as PI3K/mTOR inhibitors. nih.gov The fusion of an oxazolidine (B1195125) ring to a quinoline-related structure has also been reported. mdpi.com These modifications significantly alter the electronic and steric properties of the parent scaffold, potentially leading to novel biological activities.

Modifications of the Propan-1-amine Side Chain

The propan-1-amine side chain offers several avenues for chemical modification, including reactions at the amine group and alterations to the propyl linker.

N-Alkylation and Acylation of the Amine Functionality

The primary amine of 3-(Quinolin-3-YL)propan-1-amine is a key site for derivatization. N-alkylation can be achieved through various methods, including reductive amination. For instance, a boronic acid-catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde provides a direct route to N-alkyl tetrahydroquinolines. acs.org Ruthenium-catalyzed N-alkylation of amines using alcohols is another efficient method. rsc.org

Homologation and Chain Length Variations of the Propanamine Linker

Varying the length of the alkyl chain connecting the quinoline nucleus and the terminal amine can significantly impact biological activity. Synthesis of analogues with different chain lengths can be achieved through multi-step synthetic sequences. For example, the synthesis of quinoline derivatives can be accomplished by the cyclocondensation of anilines with diols of varying lengths, such as propane-1,3-diol. researchgate.net This allows for the preparation of quinolines with different alkyl side chains.

Introduction of Terminal Amine Functionality Variants (e.g., Primary, Secondary, Tertiary Amines)

The primary amine of the parent compound can be converted to secondary or tertiary amines. Secondary amines can be synthesized through the selective N-monoalkylation of primary amines. organic-chemistry.org For instance, a ruthenium-catalyzed deaminative coupling of two primary amines can form secondary amines. organic-chemistry.org Tertiary amines can also be synthesized through various methods, including the direct conversion of alcohols to tertiary amines using a one-pot oxidation-imine formation-reduction sequence. organic-chemistry.orgpearson.com The nature of the amine functionality (primary, secondary, or tertiary) can have a profound effect on the compound's basicity, lipophilicity, and ability to interact with biological targets.

Synthesis of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues of 3-(quinolin-3-yl)propan-1-amine is a key strategy aimed at understanding the bioactive conformation of the molecule. By incorporating the flexible propanamine side chain into a more rigid cyclic framework, medicinal chemists can limit the number of accessible conformations, which can lead to increased potency and selectivity for its biological targets. The primary approaches to achieve this conformational restriction involve intramolecular cyclization reactions to form fused polycyclic systems.

One of the most powerful and widely used methods for the synthesis of fused ring systems is the Pictet-Spengler reaction. wikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org While direct application to 3-(quinolin-3-yl)propan-1-amine would require a two-carbon spacer from the quinoline ring, the principle can be applied to analogues such as 2-(quinolin-3-yl)ethanamine. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich quinoline ring to form a new heterocyclic ring. wikipedia.org The versatility of the Pictet-Spengler reaction allows for the introduction of various substituents on the newly formed ring, depending on the aldehyde or ketone used.

Another significant strategy involves the intramolecular cyclization of N-substituted derivatives of 3-(quinolin-3-yl)propan-1-amine. For instance, acylation of the primary amine followed by a cyclization reaction can lead to the formation of lactam-containing fused systems. These reactions can be promoted by various reagents and conditions, offering a pathway to a diverse range of conformationally constrained analogues.

The synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, for example, represents a method to create a rigid, fused tetracyclic system. Although not directly starting from 3-(quinolin-3-yl)propan-1-amine, the synthetic strategies employed, such as 1,3-dipolar cycloaddition reactions, illustrate how the propanamine side chain could be conceptually incorporated into a rigid pyrrolidine (B122466) ring fused to the quinoline core. semanticscholar.orgresearchgate.net

Below are examples of synthetic methodologies that can be employed to generate conformationally restricted quinoline derivatives.

Table of Synthetic Methods for Fused Quinoline Systems

| Product Class | Starting Materials | Reagents and Conditions | Key Features |

| Benzo[f]pyrrolo[1,2-a]quinolines | Benzo[f]quinoline, α-halocarbonyl compounds, electron-deficient alkynes | 1. Quaternization (e.g., in chloroform, reflux) 2. 1,3-dipolar cycloaddition with alkyne (in situ ylide generation) | Forms a pyrrolidine ring fused to the quinoline system, creating a rigid tetracyclic structure. semanticscholar.orgresearchgate.net |

| Tetrahydro-β-carbolines (via Pictet-Spengler) | β-arylethylamine (e.g., tryptamine), aldehyde/ketone | Acid catalyst (e.g., HCl, TFA), protic or aprotic solvent | Classic method for forming a new six-membered ring fused to an aromatic system. wikipedia.org |

| Quinoline-fused BODIPYs (via Pictet-Spengler) | Nitrophenyl-substituted BODIPYs | 1. Reduction of nitro group 2. Pictet-Spengler cyclization | Creates a twisted, conformationally restricted fluorescent scaffold. rsc.org |

| 3-Amino oxindoles (via intramolecular cyclization) | N-aryl amides | Base (to form 2-azaallyl anion) | Forms a five-membered lactam ring fused to the aromatic system. rsc.org |

These synthetic approaches provide a toolbox for medicinal chemists to design and synthesize novel, conformationally restricted analogues of 3-(quinolin-3-yl)propan-1-amine, which are crucial for elucidating structure-activity relationships and developing more potent and selective therapeutic agents.

Structure Activity Relationship Sar Studies of 3 Quinolin 3 Yl Propan 1 Amine Derivatives

Influence of Quinoline (B57606) Core Substitutions on Biological Activity

The quinoline ring system is a prominent scaffold in medicinal chemistry, and substitutions on this core are a key strategy for modulating the biological activity of its derivatives. biointerfaceresearch.comijresm.com The position and nature of these substituents can dramatically alter the compound's interaction with biological targets. biointerfaceresearch.comnih.gov

Research into quinoline analogs as P2X7 receptor antagonists has demonstrated the importance of substitutions on the quinoline core. nih.gov The P2X7 receptor is implicated in inflammatory conditions, making its antagonists therapeutically interesting. nih.gov In one study, various substitutions were made on the quinoline ring to develop novel P2X7 receptor antagonists. nih.gov It was found that the specific placement of functional groups could significantly enhance the antagonistic potency. nih.gov For instance, certain substitutions led to compounds with excellent cellular potency and metabolic stability. nih.gov

The anti-inflammatory potential of quinoline derivatives has also been linked to specific substitution patterns. biointerfaceresearch.com For example, 2,4,8-trisubstituted quinolines have been identified as promising moieties for developing new anticancer agents. biointerfaceresearch.com Heteroaryl substitutions at the C-2 position of the quinoline can increase lipophilicity and DNA binding, which are desirable properties for anticancer compounds. biointerfaceresearch.com

Furthermore, the introduction of different functional groups at various positions on the quinoline ring has been shown to be a successful strategy for developing a range of biologically active molecules, including antimicrobial and antiviral agents. ijresm.com A docking study on the COX-2 binding pocket revealed that certain quinoline derivatives could exhibit selective inhibition, highlighting the role of core substitutions in determining target specificity. ijresm.com

The following table summarizes the effect of different quinoline core substitutions on the biological activity of various quinoline derivatives.

| Substitution Position | Substituent | Observed Biological Activity | Reference |

| 2, 4, 8 | Various | Anticancer | biointerfaceresearch.com |

| 2 | Heteroaryl | Increased lipophilicity and DNA binding (Anticancer) | biointerfaceresearch.com |

| 7 | Chloro | Anti-inflammatory (COX-2 inhibition) | biointerfaceresearch.com |

| 2, 3 | Methoxy | Anti-inflammatory | biointerfaceresearch.com |

Role of the Amine Chain Length and Substitution Pattern on Activity

The length and substitution pattern of the amine chain attached to the quinoline core play a critical role in determining the biological activity of the resulting derivatives. This is particularly evident in their interactions with G-protein-coupled receptors (GPCRs), where the amine fragment often forms a crucial salt bridge with a conserved aspartic acid residue. mdpi.com

Studies on 1H-pyrrolo[3,2-c]quinoline derivatives have shown that modifications to the amine chain can significantly impact affinity for serotonin (B10506) 5-HT6 and dopamine (B1211576) D3 receptors. mdpi.com For example, the replacement of an isobutyl chain with more polar substituents like 2-hydroxyprop-1-yl enantiomers led to a significant increase in affinity for the 5-HT6 receptor. mdpi.com This suggests that the introduction of polarity can be favorable for this specific interaction. Conversely, introducing a 2-hydroxyethyl moiety was found to be unfavorable, decreasing the affinity threefold. mdpi.com

The geometry of the amine fragment is also a key determinant of activity. The analysis of molecular dynamics simulations indicated that the stereochemistry of the amine substituent influences the stability of the salt bridge formed with the receptor. mdpi.com Specifically, the (S)-enantiomer showed more favorable parameters for the distance and angle of the salt bridge in the 5-HT6 receptor. mdpi.com

In the context of antibacterial agents, modifications at the N13-position of oxazino quinoline derivatives, which corresponds to the amine side chain, have been a focus of SAR analysis. nih.gov Replacing a phenylethyl group with various aliphatic chains and heterocycles led to the development of compounds with broad-spectrum antibacterial activity. nih.gov

The table below illustrates the impact of amine chain modifications on the receptor affinity of 1H-pyrrolo[3,2-c]quinoline derivatives. mdpi.com

| Amine Chain Substituent | Effect on 5-HT6R Affinity | Effect on D3R Affinity | Reference |

| (R)-2-(aminomethyl)pyrrolidine with ethyl chain | Moderate | Moderate | mdpi.com |

| (R)-2-(aminomethyl)pyrrolidine with isobutyl chain | Moderate | Moderate | mdpi.com |

| 2-hydroxyethyl | Decreased | Not specified | mdpi.com |

| 3-methoxyprop-1-yl | Well-tolerated | Not specified | mdpi.com |

| 2-hydroxyprop-1-yl enantiomers | Increased | Not specified | mdpi.com |

Conformational Preferences and Their Impact on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. For derivatives of 3-(quinolin-3-yl)propan-1-amine, the flexibility of the propanamine linker allows the molecule to adopt various conformations, and the preferred conformation can significantly influence its interaction with a receptor.

In the context of GPCR ligands, the conformation of the amine side chain is particularly important for the formation of the salt bridge with the conserved aspartic acid residue. mdpi.com Molecular dynamics simulations have been used to analyze the conformational behavior of 1H-pyrrolo[3,2-c]quinoline derivatives and have shown that the stereochemistry of substituents on the amine can dictate the preferred conformation and, consequently, the quality of the interaction with the receptor. mdpi.com For instance, the S-enantiomer of a particular derivative was found to adopt a conformation that resulted in a more stable salt bridge with the 5-HT6 receptor. mdpi.com

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of 3-(quinolin-3-yl)propan-1-amine, several key pharmacophoric elements have been identified through various studies.

The quinoline core itself is a fundamental pharmacophoric element, providing a rigid scaffold for the attachment of other functional groups. biointerfaceresearch.comijresm.com The aromatic nature of the quinoline ring allows for π-π stacking interactions with aromatic residues in the binding pocket of a target protein.

The basic amine group at the end of the propanamine chain is another critical pharmacophoric feature, particularly for GPCR ligands. mdpi.com This amine group is typically protonated at physiological pH and forms a crucial ionic interaction, or salt bridge, with a negatively charged amino acid residue, such as aspartic acid, in the receptor. mdpi.com

Substituents on the quinoline core and the amine chain also contribute to the pharmacophore. For example, in the development of P2X7 receptor antagonists, specific substitutions on the quinoline ring were found to be essential for high potency. nih.gov Similarly, in the design of antibacterial agents, the nature of the substituent on the amine side chain was a key determinant of activity. nih.gov

A study on the inhibition of Plasmodium falciparum identified a hydrogen-bonding acceptor near the R3 position of the quinoline core as a negative feature for inhibitory activity. mdpi.com Conversely, a hydrophobic fragment at position 2 of the quinoline core was associated with higher inhibitory activity. mdpi.com

Development of SAR Models and Hypotheses

The culmination of SAR studies often leads to the development of models and hypotheses that can predict the biological activity of new, untested compounds. These models can be qualitative, based on observed trends, or quantitative, using statistical methods to correlate structural features with activity.

For quinoline analogs as P2X7 receptor antagonists, a clear SAR was established that guided the optimization of the lead compound. nih.gov This involved synthesizing a series of derivatives with systematic modifications to the quinoline core and the side chain and then testing their biological activity. nih.gov The resulting data allowed the researchers to build a hypothesis about the structural requirements for potent P2X7 antagonism. nih.gov

In the field of antimalarial drug discovery, 2D and 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed for quinoline derivatives. mdpi.com These models use computational methods to identify the physicochemical properties and structural features that are most important for antiplasmodial activity. mdpi.com The models were validated by synthesizing and testing new compounds, and the results showed good predictive capacity. mdpi.com

Similarly, k-Nearest Neighbors (kNN) QSAR models have been developed for 3-arylisoquinoline antitumor agents. researchgate.net These models were able to predict the activity of an external validation set of compounds with a high degree of accuracy. researchgate.net The development of such predictive models is a powerful tool in medicinal chemistry, as it can significantly reduce the time and cost of drug discovery by prioritizing the synthesis of the most promising compounds. researchgate.net

Pharmacological and Biological Investigations of 3 Quinolin 3 Yl Propan 1 Amine Derivatives in Vitro

In Vitro Screening Methodologies and Assays

The preliminary evaluation of the biological activity of novel chemical entities, such as 3-(quinolin-3-yl)propan-1-amine derivatives, relies on a battery of standardized in vitro screening methodologies and assays. These techniques provide essential data on the compounds' potential therapeutic efficacy and guide further development.

For assessing antimicrobial potential, common methods include the agar (B569324) diffusion method (disc diffusion) and broth microdilution techniques. researchgate.netbiointerfaceresearch.com In the disc diffusion assay, paper discs impregnated with the test compound are placed on an agar plate inoculated with a specific microorganism. The extent of antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc. researchgate.net The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe. researchgate.net

To evaluate anticancer activity, cytotoxicity assays are fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. nih.govresearchgate.net Similarly, the Sulforhodamine B (SRB) assay is employed to measure cell density based on the measurement of cellular protein content. researchgate.net These assays are performed on various human cancer cell lines to determine the cytotoxic potential and selectivity of the compounds. nih.govnih.gov

Evaluation of Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of the quinoline (B57606) core have been extensively studied for their antimicrobial properties against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netbiointerfaceresearch.com

Antibacterial Activity: Numerous studies have demonstrated that quinoline derivatives exhibit moderate to potent antibacterial activity. For instance, certain novel quinoline-hydrazone derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.com In some cases, the activity of these synthetic compounds has been found to be comparable or even superior to standard antibiotics like Ampicillin and Chloramphenicol. biointerfaceresearch.com For example, specific quinoline derivatives have shown significant efficacy against S. aureus with MIC values as low as 6.25 µg/mL. biointerfaceresearch.com Other research has focused on developing quinoline compounds active against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with some derivatives showing potent activity. nih.gov

Antifungal Activity: The antifungal potential of quinoline derivatives has also been a subject of investigation. Compounds are typically screened against clinically relevant fungi like Candida albicans and Candida kefyr using methods such as broth microdilution to determine their MIC values. nih.govresearchgate.net While some series of quinoline derivatives show promising antibacterial effects, their antifungal activity can be comparatively weaker. nih.gov However, structural modifications continue to be explored to enhance their efficacy against fungal pathogens.

Table 1: Representative Antimicrobial Activity of Quinoline Derivatives

| Compound Type | Target Organism | Assay Method | Activity (MIC/Zone of Inhibition) | Reference |

| Quinoline-Hydrazone Derivative | Staphylococcus aureus | Agar Dilution | MIC: 6.25 µg/mL | biointerfaceresearch.com |

| Quinolone-3-carbonitrile Derivative | Various Bacteria | Disc Diffusion | MIC: 3.13 to 100 µM | biointerfaceresearch.com |

| 5-Aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one | S. aureus, E. coli | Broth Microdilution | MIC: 6.25 μg/mL | researchgate.net |

| Quinoline Hybrid 7b | Staphylococcus aureus | Broth Microdilution | MIC: 2 µg/mL (5 µM) | nih.gov |

| Quinoline Hybrid 7b | Mycobacterium tuberculosis H37Rv | Broth Microdilution | MIC: 10 µg/mL (24 µM) | nih.gov |

The antimicrobial action of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. A primary mechanism for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for DNA replication, recombination, and repair. By targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, these compounds disrupt DNA synthesis, leading to bacterial cell death. nih.gov Another identified mechanism involves the inhibition of the mycobacterial ATP synthase, as seen with the diarylquinoline drug bedaquiline, which is used to treat multidrug-resistant tuberculosis. nih.gov Some quinoline hybrids are also thought to bind to heme, disrupting crucial biological pathways within the pathogen. nih.gov

Evaluation of Anticancer Activities

The quinoline scaffold is a key pharmacophore in the design of numerous anticancer agents. arabjchem.org Derivatives have been shown to exert antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth. arabjchem.orgnih.gov

The in vitro anticancer activity of 3-(quinolin-3-yl)propan-1-amine derivatives and related compounds is typically evaluated against a panel of human cancer cell lines to assess their potency and specificity. These panels often include cell lines from various cancer types, such as breast (MCF-7, MDA-MB-231), colon (HCT-116, HT-29), liver (HepG2), lung (A549), and prostate (PC-3). nih.govnih.govnih.govnih.gov The cytotoxicity is quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

For example, a novel quinoline compound, 91b1, demonstrated significant anticancer effects in vitro. nih.gov A series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were screened against ten different cancer cell lines, with one compound, QTZ05, showing potent and selective efficacy against four colon cancer cell lines, with IC50 values ranging from 2.3 to 10.2 µM. nih.gov Similarly, certain quinoline-3-carboxylic acid derivatives were found to be more selective and potent against MCF-7 and K562 cancer cells compared to non-cancerous cells. nih.gov The cytotoxic potential of 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) was confirmed with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL against HepG2, HCT-116, MCF-7, and A549 cells, respectively. nih.gov

Table 2: Cytotoxicity (IC50) of Selected Quinoline Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Compound 9e (N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide) | MCF-7 | Breast | 1.32 µM | nih.gov |

| Compound 3b (Ursolic acid-quinoline derivative) | MDA-MB-231 | Breast | 0.61±0.07 µM | nih.gov |

| Compound 3b (Ursolic acid-quinoline derivative) | HeLa | Cervical | 0.36±0.05 µM | nih.gov |

| QTZ05 (lH-pyrazolo[3,4-b]quinolin-3-amine derivative) | HCT-116 | Colon | 2.3 µM | nih.gov |

| BAPPN | HepG2 | Liver | 3.3 µg/mL | nih.gov |

| BAPPN | MCF-7 | Breast | 3.1 µg/mL | nih.gov |

| Compound 4c (3-cyanopyridine derivative) | HepG-2 | Liver | 8.02 ± 0.38 μM | researchgate.net |

| Compound 4d (3-cyanopyridine derivative) | HepG-2 | Liver | 6.95 ± 0.34 μM | researchgate.net |

A key mechanism through which many anticancer agents eliminate tumor cells is by inducing apoptosis, or programmed cell death. Quinoline derivatives have been shown to trigger this process in cancer cells. The induction of apoptosis can be confirmed through several in vitro assays. For example, the Annexin V-FITC/Propidium Iodide (PI) dual staining assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Studies have shown that certain quinoline derivatives can significantly induce apoptosis in a dose-dependent manner. nih.gov For instance, compound 3b, a derivative of ursolic acid and quinoline, was found to cause substantial apoptosis in MDA-MB-231 breast cancer cells. nih.gov Furthermore, cell cycle analysis often reveals that these compounds can cause cell cycle arrest, frequently at the G0/G1 or sub-G1 phase, which is indicative of apoptosis. nih.govnih.gov The lH-pyrazolo[3,4-b]quinolin-3-amine derivative QTZ05 was shown to induce apoptosis in HCT-116 colon cancer cells, characterized by chromatin condensation and an increase in Annexin V fluorescence, and also caused an arrest in the sub-G1 phase of the cell cycle. nih.gov The novel derivative BAPPN was also found to up-regulate the expression of apoptotic proteins like caspase-3 and the tumor suppressor p53. nih.gov

The anticancer effects of quinoline derivatives are often linked to their ability to inhibit specific enzymes that are overactive or play a critical role in cancer cell proliferation and survival. arabjchem.org Protein kinases are a major class of targets, as they regulate numerous cellular signaling pathways. dntb.gov.ua

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed, can lead to uncontrolled cell growth. Several quinoline-based compounds have been developed as EGFR inhibitors. For example, one N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative (compound 9e) exhibited potent inhibition of EGFR with an IC50 value of 16.89 nM, which was more potent than the reference drug Erlotinib. nih.gov

Topoisomerase II: 5-methyl-5H-indolo[2,3-b]quinoline, a compound related to the core structure, is known to function as a topoisomerase II inhibitor, an enzyme vital for managing DNA tangles during replication. nih.gov

PIM Kinases: PIM-1 is a serine/threonine kinase that promotes cell survival and is a target for cancer therapy. New quinoline-pyridine hybrids have been designed as PIM-1 kinase inhibitors, with several compounds showing potent inhibition and inducing apoptosis through caspase 3/7 activation. nih.gov

Other Kinases: Research has also explored quinoline-3-carboxamides (B1200007) as potential inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA damage response pathway, with the goal of sensitizing cancer cells to radiation and chemotherapy. nih.gov

Other Investigated In Vitro Biological Activities (e.g., Antimalarial, Anti-inflammatory, Antitubercular)

Derivatives of the quinoline scaffold have been extensively evaluated for a range of therapeutic properties beyond their primary applications. In vitro studies have highlighted their potential as antimalarial, anti-inflammatory, and antitubercular agents.

Antimalarial Activity: The quinoline nucleus is a cornerstone in the development of antimalarial drugs. Research into novel quinoline derivatives continues to yield compounds with significant in vitro efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. A series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and tested for their schizont maturation inhibition against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov Among these, several compounds displayed potent antimalarial activity. nih.gov For instance, compound 5p, which features 4-chloro substituents on both aryl rings, showed considerable potency. nih.gov Another study focused on 3-hydroxy-propanamidines, which demonstrated excellent antiplasmodial activity in the nanomolar range against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum. nih.gov The most active of these, compound 22, recorded IC₅₀ values of 5 nM and 12 nM against the 3D7 and Dd2 strains, respectively. nih.gov Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was found to be highly active against both CQ-Sensitive and CQ-Resistant strains of P. falciparum. mdpi.com

Interactive Table: In Vitro Antimalarial Activity of Quinoline Derivatives

| Compound | P. falciparum Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 22 | 3D7 (CQ-sensitive) | IC₅₀ | 5 nM | nih.gov |

| Compound 22 | Dd2 (multidrug-resistant) | IC₅₀ | 12 nM | nih.gov |

| Compound 23 | 3D7 (CQ-sensitive) | IC₅₀ | 5 nM | nih.gov |

| Compound 23 | Dd2 (multidrug-resistant) | IC₅₀ | 9 nM | nih.gov |

Antitubercular Activity: Tuberculosis remains a major global health threat, and the quinoline core is a feature of successful antitubercular drugs like Bedaquiline. nih.gov Consequently, numerous quinoline derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis (MTB). In one study, a series of 33 quinoline derivatives were evaluated against the M. tuberculosis H37Rv strain. nih.gov Compounds 5e and 5f from this series were particularly active, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nih.gov Another investigation into 3-Chloro-4-(2-mercaptoquinoline-3-yl)-1-substitutedphenylazitidin-2-one derivatives also showed promising results, with MIC values ranging from 1.38 to 14.59 µg/mL against MTB H37Ra. nih.gov More recently, a series of quinolone derivatives were designed, leading to the identification of compounds 6b6, 6b12, and 6b21, which exhibited MIC values against the H37Rv strain in the range of 1.2–3 µg/mL and also showed excellent activity against a multi-drug-resistant (MDR-TB) strain. rsc.org

Interactive Table: In Vitro Antitubercular Activity of Quinoline Derivatives

| Compound/Derivative Series | M. tuberculosis Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 5e | H37Rv | MIC | 6.25 | nih.gov |

| Compound 5f | H37Rv | MIC | 3.12 | nih.gov |

| 3-Chloro-4-(2-mercaptoquinolin-3-yl)-1-substitutedphenylazitidin-2-ones | H37Ra | MIC | 1.38-14.59 | nih.gov |

| Compound 6b6 | H37Rv | MIC | 1.2-3 | rsc.org |

| Compound 6b12 | H37Rv | MIC | 1.2-3 | rsc.org |

| Compound 6b21 | H37Rv | MIC | 1.2-3 | rsc.org |

| Compound 6b21 | MDR-TB | MIC | 0.9 | rsc.org |

Anti-inflammatory Activity: The anti-inflammatory potential of quinoline derivatives has also been an area of active research. Certain derivatives have been shown to modulate key inflammatory pathways. For example, the quinoline alkaloid cryptolepine (B1217406) has been reported to decrease nitric oxide production and inhibit nuclear factor-kappa B (NF-ĸB) DNA binding upon in vitro inflammatory stimulation. nih.gov A synthesized derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), when loaded into nanoparticles, demonstrated significant anti-inflammatory effects in a model of methotrexate-induced inflammation. nih.gov This was evidenced by a significant decrease in inflammatory mediators such as interleukin 1-beta (IL-1β) and NF-κB in both lung and liver tissues. nih.gov Another study on 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) showed it possesses anti-inflammatory activity by inhibiting the production of nitric oxide. nih.gov

Receptor Binding and Functional Assays (e.g., GPCRs, Toll-like Receptors, Glucocorticoid Receptors)

The biological effects of quinoline derivatives are often mediated by their interaction with specific cellular receptors. In vitro binding and functional assays have been crucial in elucidating these mechanisms, particularly for G-protein coupled receptors (GPCRs), Toll-like receptors (TLRs), and nuclear receptors like the glucocorticoid receptor (GR).

Glucocorticoid Receptor (GR) Binding: Non-steroidal ligands for the glucocorticoid receptor are of significant interest for developing anti-inflammatory drugs with fewer side effects. A novel class of quinoline derivatives has been described as functional ligands for the human GR. nih.gov These compounds, featuring substitutions at the C-5 and C-10 positions of a tetracyclic core, demonstrated high binding affinity for the GR, with Ki values ranging from 2.4 to 9.3 nM. nih.gov Their functional activity in reporter gene assays was comparable to that of prednisolone. nih.gov Other research has focused on identifying selective GR agonists (SEGRAs) that preferentially activate GR transrepression (TR), which mediates anti-inflammatory effects, over transactivation (TA), which is linked to side effects. mdpi.com A derivative of 2-(4-acetoxyphenyl)-2-chloro-N-methylethylammonium-chloride (CpdA), named CpdA-03 (4-(1-hydroxy-2-(piperidin-1-yl)ethyl)phenol), showed superior GR affinity and stability compared to the parent compound and induced GR TR without triggering GR TA in lymphoma and leukemia cell lines. mdpi.comresearchgate.net

Interactive Table: Glucocorticoid Receptor (GR) Binding Affinity of Quinoline Derivatives

| Compound Class/Derivative | Receptor | Activity Metric | Value | Reference |

|---|---|---|---|---|

| C-5 substituted tetracyclic quinolines | Human GR | Ki | 2.4-9.3 nM | nih.gov |

Toll-like Receptor (TLR) Agonism: Toll-like receptors are key components of the innate immune system, and their modulation has therapeutic potential in oncology and infectious diseases. nih.gov Imidazo[4,5-c]quinoline derivatives are well-known TLR7 agonists. Structure-activity relationship studies on 1-substituted imidazo[4,5-c]quinoline derivatives sought to improve potency for immuno-oncology applications. nih.gov The addition of hydrophobic acyl tails to a parent compound resulted in retained or improved TLR7 agonist activity. Specifically, compounds 17b, 16b, and 16d were identified as highly potent TLR7 agonists that induced the activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low-nanomolar concentrations. nih.gov Compound 17b was also found to be over 500-fold selective for TLR7 over the related TLR8. nih.gov

Other Receptor Interactions: High-throughput screening has also identified N-quinolin-3-yl-benzamides as modulators of the human transient receptor potential vanilloid 1 (TRPV1), a cation channel involved in pain and inflammation. This screening led to the discovery of this series as low nanomolar antagonists of human TRPV1. nih.gov

Computational and Theoretical Studies of 3 Quinolin 3 Yl Propan 1 Amine

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. These methods provide detailed information about molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For quinoline-based structures, DFT calculations are often performed using basis sets like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Studies on analogous compounds, such as 1-(quinolin-3-yl)piperidin-2-ol (QPPO), provide a template for understanding the electronic characteristics of the quinolin-3-yl moiety. nih.gov

Analysis of related compounds like QPPO revealed a significant HOMO-LUMO energy gap, indicating high stability. The charge transfer within the molecule, elucidated by these calculations, is crucial for its potential interactions. nih.gov

Table 1: Theoretical Electronic Properties of an Analogous Quinoline (B57606) Compound (1-(quinolin-3-yl)piperidin-2-ol)

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.01 eV | nih.gov |

| LUMO Energy | -1.12 eV | nih.gov |

| Energy Gap (ΔE) | 4.89 eV | nih.gov |

Data derived from DFT calculations on the analogous compound 1-(quinolin-3-yl)piperidin-2-ol.

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous inhibitors of various enzymes, particularly kinases. mdpi.com Docking studies on quinoline-3-carboxamide (B1254982) derivatives, for example, have explored their selectivity for DNA-damage response (DDR) kinases like ATM. mdpi.com These studies show that the quinoline nitrogen often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase active site, mimicking the role of adenine (B156593) in ATP. mdpi.com

For 3-(Quinolin-3-YL)propan-1-amine, docking simulations would be essential to identify its potential targets. The key structural features for interaction would be:

The Quinoline Ring: Capable of forming π-π stacking and hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in a binding pocket.

The Quinoline Nitrogen: A potential hydrogen bond acceptor.

The Primary Amine (–NH2): A strong hydrogen bond donor and acceptor, which can also form salt bridges with acidic residues like aspartate or glutamate.

Docking studies on similar quinoline derivatives against targets like HIV-1 gp41 have shown that hydrogen bonding interactions with key residues are critical for inhibitory activity. nih.gov

Table 2: Potential Intermolecular Interactions for 3-(Quinolin-3-YL)propan-1-amine in a Hypothetical Receptor Site

| Molecular Moiety | Potential Interaction Type | Interacting Residue Examples |

|---|---|---|

| Quinoline Ring System | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Quinoline Nitrogen | Hydrogen Bond (Acceptor) | Lys, Arg, Ser (Backbone NH) |

| Propanamine Chain | Hydrophobic Interactions | Ala, Val, Leu |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of binding, conformational changes, and the influence of solvent.

MD simulations performed on quinoline-3-carboxamide derivatives bound to various kinases have been used to establish the stability of the interactions predicted by docking. mdpi.com Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular hydrogen bonds over the simulation time.

For a complex of 3-(Quinolin-3-YL)propan-1-amine with a target protein, MD simulations would be crucial to:

Validate the stability of the docked pose.

Analyze the flexibility of the propanamine linker and its effect on the orientation of the quinoline core within the binding site.

Quantify the strength and lifetime of key hydrogen bonds and other interactions.

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can predict the activity of new, untested compounds.

Although a specific QSAR model for 3-(Quinolin-3-YL)propan-1-amine has not been published, studies on other quinoline-based agents demonstrate the utility of this approach. For instance, QSAR studies on quinolinone-based thiosemicarbazones have been used to develop models for predicting anti-tuberculosis activity. nih.gov These models often identify descriptors related to molecular shape, hydrophobicity (logP), and electronic properties as being critical for activity.

To develop a QSAR model relevant to 3-(Quinolin-3-YL)propan-1-amine, a library of analogous compounds with measured biological activity against a specific target would be required. Descriptors for each molecule would be calculated, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build the predictive model.

Prediction of Activity Spectra for Substances (PASS) Analysis

PASS is a computational tool that predicts the spectrum of biological activities for a compound based on its chemical structure. It compares the structure of a query molecule to a large database of known bioactive compounds, generating a list of potential activities with corresponding probabilities (Pa for "probable activity" and Pi for "probable inactivity").

A PASS analysis for 3-(Quinolin-3-YL)propan-1-amine would likely predict a range of activities associated with the quinoline nucleus. Quinoline derivatives are known to possess a wide array of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. nih.gov The PASS tool could therefore suggest novel therapeutic applications for this compound and help prioritize experimental screening efforts. For example, based on its structural similarity to known kinase inhibitors, a high Pa value for "kinase inhibitor" might be predicted.

Mechanistic Insights Derived from Computational Approaches

The integration of the computational methods described above provides a holistic view of the potential mechanism of action for 3-(Quinolin-3-YL)propan-1-amine at the molecular level.

DFT and HOMO-LUMO analysis establish the molecule's inherent electronic properties and reactivity centers. The distribution of charge across the quinoline ring and the electron-donating/accepting capabilities are foundational to its interaction potential. nih.gov

Molecular docking identifies the most probable biological targets and reveals a static, energetically favorable binding mode. It highlights the specific amino acid residues that form key interactions, such as the hydrogen bonds from the amine and π-stacking from the quinoline core. mdpi.comnih.gov

MD simulations add a dynamic dimension, confirming the stability of these interactions over time and revealing how molecular flexibility and solvent effects influence the binding. mdpi.com This provides a more realistic model of the ligand-receptor complex in a biological environment.

QSAR and PASS analysis place the molecule in a broader context, relating its structural features to a spectrum of potential biological activities and predicting its potency based on models built from known active compounds. nih.gov

Together, these computational approaches suggest that 3-(Quinolin-3-YL)propan-1-amine likely functions by engaging with specific protein targets through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions, a mechanism common to many quinoline-based bioactive agents. The precise nature of this mechanism is dependent on the specific topology of the target's binding site.

Analytical Methodologies for Characterization of 3 Quinolin 3 Yl Propan 1 Amine

Spectroscopic Techniques

Spectroscopy is the cornerstone for determining the molecular structure of 3-(Quinolin-3-YL)propan-1-amine, providing insight into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Quinolin-3-YL)propan-1-amine in solution. While specific experimental data for this exact compound is not widely available in published literature, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the propanamine chain. The aromatic region would display complex multiplets corresponding to the seven protons on the quinoline core. The protons on the three-carbon chain would appear as distinct signals, likely a triplet for the methylene (B1212753) group adjacent to the amine, a triplet for the methylene group attached to the quinoline ring, and a multiplet for the central methylene group. The chemical shifts and coupling constants of these signals would confirm the substitution pattern and connectivity.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. It is expected to show nine signals for the quinoline ring carbons and three signals for the propyl chain carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals, respectively. COSY spectra would establish the connectivity between adjacent protons in the propanamine chain and within the quinoline ring system. HSQC would correlate each proton to its directly attached carbon atom.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in 3-(Quinolin-3-YL)propan-1-amine by measuring the absorption of infrared radiation by its molecular vibrations. The IR spectrum is expected to exhibit characteristic absorption bands.

Key Expected Vibrational Frequencies:

N-H Stretching: The primary amine (-NH₂) group would show characteristic symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the quinoline ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propane (B168953) chain would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The quinoline ring would display characteristic stretching vibrations for C=N and C=C bonds in the 1450-1600 cm⁻¹ region.

N-H Bending: The amine group would also show a bending vibration around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the amine would be found in the 1000-1250 cm⁻¹ range.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N, C=C Stretch (Aromatic) | 1450 - 1600 |

| N-H Bend (Amine) | 1590 - 1650 |

| C-N Stretch (Amine) | 1000 - 1250 |

This table represents generalized expected values for the functional groups present in the molecule.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 3-(Quinolin-3-YL)propan-1-amine. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

The expected monoisotopic mass of 3-(Quinolin-3-YL)propan-1-amine (C₁₂H₁₄N₂) is approximately 186.1157 g/mol . In an HRMS analysis, observing a molecular ion peak ([M+H]⁺) at m/z corresponding to this value would provide strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, showing losses of fragments corresponding to the propyl and amine groups.

UV-Visible Spectroscopy and Photoluminescence Studies

UV-Visible spectroscopy measures the electronic transitions within the molecule. The quinoline ring system is the primary chromophore in 3-(Quinolin-3-YL)propan-1-amine and is expected to exhibit characteristic absorption bands in the ultraviolet region, likely showing multiple peaks corresponding to π-π* transitions. Photoluminescence studies could also be conducted to investigate the compound's emissive properties, which are often associated with extended aromatic systems like quinoline.

X-ray Crystallography for Solid-State Structure Elucidation

Should 3-(Quinolin-3-YL)propan-1-amine be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the amine group. This would offer unequivocal proof of the compound's structure and connectivity.

Chromatographic Purity and Characterization (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of 3-(Quinolin-3-YL)propan-1-amine and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A suitable reversed-phase method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound's purity would be determined by the area percentage of its peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis, used to monitor reaction progress and for preliminary purity assessment. The retention factor (Rf) of the compound would be determined using an appropriate solvent system on a silica (B1680970) gel plate.

Strategic Applications in Medicinal Chemistry and Drug Discovery Research

Quinoline-Amine Scaffolds as Privileged Structures in Drug Design

Quinoline-amine scaffolds are considered "privileged structures" in drug discovery. nih.govnih.govmdpi.combenthamdirect.com This designation stems from their ability to bind to a variety of biological targets with high affinity, serving as a versatile framework for developing potent and selective ligands. nih.govmdpi.com The quinoline (B57606) core itself is a key feature in numerous FDA-approved drugs, highlighting its significance in clinical applications. researchgate.netnih.gov The inherent properties of the quinoline ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its binding versatility. nih.gov The amino side chain further enhances this by providing a point for interaction with target proteins and allowing for modifications to fine-tune pharmacological properties. scielo.br

The value of the quinoline scaffold is evident in its widespread presence in drugs with diverse therapeutic actions, including anticancer, antimalarial, and antimicrobial agents. nih.govrsc.orgnih.govnih.gov For instance, the antimalarial drug chloroquine (B1663885) and the anticancer agent camptothecin (B557342) both feature a quinoline core, demonstrating the scaffold's broad therapeutic relevance. rsc.orgnih.gov

Lead Compound Identification and Optimization Strategies

The identification of lead compounds is a critical first step in drug discovery. For quinoline derivatives, this often involves screening libraries of compounds against specific biological targets. acs.org Once a hit, such as a 3-(quinolin-3-yl)propan-1-amine derivative, is identified, medicinal chemists employ various optimization strategies to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

A common optimization strategy involves modifying the substituents on the quinoline ring and the amine side chain. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different chemical modifications influence biological activity. rsc.org For example, SAR studies on certain quinoline-imidazole hybrids have shown that the placement of electron-donating or electron-withdrawing groups on the quinoline ring can significantly impact their antimalarial activity. rsc.org

Computational modeling and quantitative structure-activity relationship (QSAR) studies are also instrumental in guiding the optimization process. nih.govnih.govmdpi.com These in-silico methods help predict the biological activity of novel derivatives before their synthesis, thereby accelerating the drug development process. nih.govmdpi.com

Table 1: Lead Optimization Strategies for Quinoline Derivatives

| Strategy | Description | Example Application |

|---|---|---|

| Substituent Modification | Altering functional groups on the quinoline core and side chains. | Introduction of a benzyl (B1604629) morpholine (B109124) group to a quinoline-4-carboxamide lead resulted in a 70-fold increase in antimalarial potency. acs.org |

| Structure-Activity Relationship (SAR) Studies | Systematically studying how structural changes affect biological activity. | SAR studies on quinoline-imidazole hybrids revealed the impact of electronic properties of substituents on antimalarial efficacy. rsc.org |

| Computational Modeling (QSAR, Docking) | Using computer simulations to predict activity and guide design. | 3D-QSAR models have been used to design novel quinoline derivatives with enhanced anti-gastric cancer properties. mdpi.com |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Not specifically detailed for 3-(Quinolin-3-YL)propan-1-amine in the provided context, but a general strategy. |

| Hybridization | Combining the quinoline scaffold with other pharmacologically active moieties. | Quinoline-chalcone hybrids have been synthesized to create new compounds with potential anticancer activity. mdpi.com |

Development of Chemical Probes for Biological Mechanism Elucidation

Derivatives of 3-(quinolin-3-yl)propan-1-amine can be developed into chemical probes to investigate biological pathways and mechanisms of action. These probes are valuable tools in chemical biology for identifying and validating new drug targets. nih.gov

Fluorescent probes incorporating the quinoline scaffold are particularly useful for bioimaging applications. crimsonpublishers.comrsc.orgcrimsonpublishers.com These probes can be designed to selectively bind to specific ions or biomolecules, allowing for their visualization and tracking within living cells. For instance, quinoline-based fluorescent probes have been developed for the selective detection of copper and zinc ions, which play crucial roles in various physiological and pathological processes. rsc.orgacs.orgrsc.org

Design of Selective Ligands for Specific Biological Targets

A key challenge in drug design is achieving selectivity for the intended biological target to minimize off-target effects. The versatility of the quinoline scaffold allows for the rational design of selective ligands for a wide range of targets, including kinases and G-protein coupled receptors (GPCRs). researchgate.netnih.gov

For example, by modifying the substituents on the quinoline ring, researchers have successfully developed highly selective inhibitors of specific kinases, such as C-RAF kinase, which are implicated in cancer. researchgate.netnih.gov Molecular docking studies can be employed to predict the binding interactions of these ligands with their target proteins, aiding in the design of compounds with improved selectivity. nih.gov

Table 2: Examples of Selective Quinoline-Based Ligands

| Target | Ligand Type | Key Design Feature | Reference |

|---|---|---|---|

| C-RAF Kinase | Inhibitor | Diarylurea derivative with a morpholino side chain | nih.gov |

| c-Met Receptor | Inhibitor | Substitution of a urea (B33335) linker with an amine | nih.gov |

| STAT3 | Inhibitor | 2-phenylquinoline-4-carboxylic acid scaffold | ingentaconnect.com |

Rational Drug Design Approaches for Novel Therapeutics

Rational drug design leverages the understanding of a biological target's structure and mechanism to create new therapeutic agents. nih.gov For quinoline-based compounds, this approach involves computational techniques like molecular docking and molecular dynamics simulations to predict how a ligand will interact with its target receptor. nih.govmdpi.com

This in-silico approach was used to develop novel quinoline derivatives as potential anticancer agents. mdpi.com By analyzing the 3D structure-activity relationship of a series of quinoline compounds, researchers were able to identify key structural features that contribute to their anti-gastric cancer activity and design new compounds with improved potency. mdpi.com Similarly, virtual screening of compound libraries has led to the discovery of quinoline-based inhibitors of STAT3, a protein implicated in cancer development. ingentaconnect.com

Role in Chemical Biology Tools and Metal-Complexing Agent Development